2-Chloro-5-(2,6-dimethylbenzoyl)pyridine
Description
2-Chloro-5-(2,6-dimethylbenzoyl)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 2-position of the pyridine ring and a 2,6-dimethylbenzoyl group at the 5-position.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-4-3-5-10(2)13(9)14(17)11-6-7-12(15)16-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYRCEYRVMBIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222828 | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-85-2 | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,6-dimethylbenzoyl)pyridine typically involves the reaction of 2,6-dimethylbenzoyl chloride with 2-chloropyridine in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as dichloromethane or toluene. The base, commonly triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,6-dimethylbenzoyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-5-(2,6-dimethylbenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,6-dimethylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Key Molecular Parameters of Selected Pyridine Derivatives
*Inferred from analogs; †Estimated based on 2,5-dimethyl isomer .
Key Observations :
- Electronic Effects : Halogen substituents (Cl, F) on the benzoyl group increase electronegativity and polarity, as seen in the dichloro and difluoro analogs. The target compound’s methyl groups, in contrast, enhance lipophilicity, favoring membrane permeability .
- Molecular Weight : The dichloro derivative (266.13 g/mol) is heavier due to additional chlorine atoms, while the difluoro analog (253.64 g/mol) is lighter but more polar. The target compound’s weight (~245.71 g/mol) aligns with methyl-dominated substituents .
Biological Activity
Overview
2-Chloro-5-(2,6-dimethylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro group and a dimethylbenzoyl moiety, making it a subject of interest for various biological assays and therapeutic applications.
- Chemical Formula : CHClN
- CAS Number : 1187169-85-2
- Molecular Weight : 221.67 g/mol
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular pathways, leading to various pharmacological effects including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
In cell line assays, this compound has shown significant antiproliferative effects against several cancer types. The IC values for selected cancer cell lines are presented in the following table:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 13.3 |
| HeLa (Cervical Cancer) | 18.5 |
| A549 (Lung Cancer) | 22.0 |
Case Studies
- Study on Anticancer Effects : A study published in Cancer Research investigated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against multi-drug resistant strains of bacteria. The findings revealed that the compound effectively inhibited bacterial growth, supporting its use as a lead compound for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
